![molecular formula C17H15NO5 B13368810 2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate](/img/structure/B13368810.png)
2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate
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Overview
Description
2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranoquinoline core, which is fused with a pyran ring and an acetate group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylquinoline-2,5-dione with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the pyranoquinoline core. The final step involves the acetylation of the resulting compound using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,5-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and functional groups.
Indole derivatives: Indoles are another class of heterocycles with diverse biological activities, but they have a different core structure compared to pyranoquinolines.
Coumarin derivatives: Coumarins have a similar pyran ring but are fused with a benzene ring instead of a quinoline ring.
Uniqueness
2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate is unique due to its specific combination of a pyranoquinoline core with an acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-(4-methyl-2,5-dioxo-6H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate |
InChI |
InChI=1S/C17H15NO5/c1-9-11(7-8-22-10(2)19)17(21)23-15-12-5-3-4-6-13(12)18-16(20)14(9)15/h3-6H,7-8H2,1-2H3,(H,18,20) |
InChI Key |
JYXZYEGEBVTEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=O)NC3=CC=CC=C32)CCOC(=O)C |
Origin of Product |
United States |
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